molecular formula C23H32N2O3 B11613306 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No.: B11613306
M. Wt: 384.5 g/mol
InChI Key: SWSAUBQZTMTUPA-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is an organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its complex structure, which includes both ethylphenyl and trimethoxyphenyl groups attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a similar Friedel-Crafts alkylation reaction, using 1,2,3-trimethoxybenzene as the starting material.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
  • 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-dimethoxyphenyl)methyl]piperazine
  • 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)ethyl]piperazine

Uniqueness

1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both ethylphenyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C23H32N2O3/c1-5-18-6-8-19(9-7-18)16-24-12-14-25(15-13-24)17-20-10-11-21(26-2)23(28-4)22(20)27-3/h6-11H,5,12-17H2,1-4H3

InChI Key

SWSAUBQZTMTUPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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